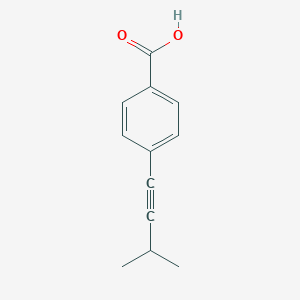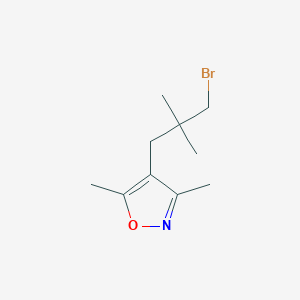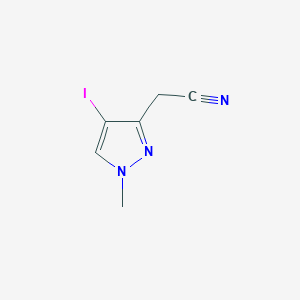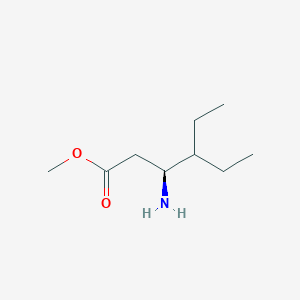
Methyl (S)-3-amino-4-ethylhexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (S)-3-amino-4-ethylhexanoate is an organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of an amino group, an ester group, and a chiral center, making it an important molecule in various chemical and biological applications. The compound’s structure allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl (S)-3-amino-4-ethylhexanoate can be synthesized through several methods. One common approach involves the esterification of (S)-3-amino-4-ethylhexanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may include steps such as purification through distillation or crystallization to obtain the desired product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the methoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of amides or thioesters.
Applications De Recherche Scientifique
Methyl (S)-3-amino-4-ethylhexanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Serves as a building block for the synthesis of peptides and proteins.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl (S)-3-amino-4-ethylhexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways and influence cellular functions.
Comparaison Avec Des Composés Similaires
- Methyl (S)-3-amino-4-methylhexanoate
- Methyl (S)-3-amino-4-propylhexanoate
- Methyl (S)-3-amino-4-isobutylhexanoate
Uniqueness: Methyl (S)-3-amino-4-ethylhexanoate is unique due to its specific ethyl substitution, which can influence its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable molecule for targeted applications.
Propriétés
Formule moléculaire |
C9H19NO2 |
|---|---|
Poids moléculaire |
173.25 g/mol |
Nom IUPAC |
methyl (3S)-3-amino-4-ethylhexanoate |
InChI |
InChI=1S/C9H19NO2/c1-4-7(5-2)8(10)6-9(11)12-3/h7-8H,4-6,10H2,1-3H3/t8-/m0/s1 |
Clé InChI |
YZDDPEMMJNLYGR-QMMMGPOBSA-N |
SMILES isomérique |
CCC(CC)[C@H](CC(=O)OC)N |
SMILES canonique |
CCC(CC)C(CC(=O)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


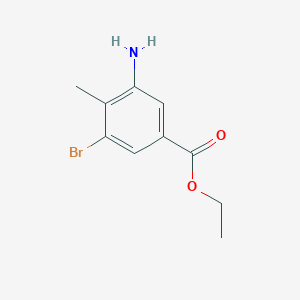


![Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-hydroxybenzoate](/img/structure/B13547291.png)

![1-[4-Methyl-1-(5-methyl-1,2-benzothiazole-3-carbonyl)piperidin-4-yl]methanamine hydrochloride](/img/structure/B13547306.png)

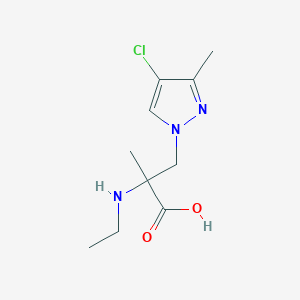
![Pyrazolo[1,5-a]pyrimidine-2-methanol](/img/structure/B13547319.png)
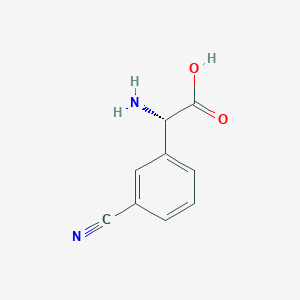
![tert-butyl N-[6-(aminooxy)hexyl]carbamate](/img/structure/B13547325.png)
